2-Amino-2,3,3-trimethylbutanoic acid
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Overview
Description
2-Amino-2,3,3-trimethylbutanoic acid is an organic compound with the molecular formula C7H15NO2 It is a derivative of butanoic acid, characterized by the presence of an amino group and three methyl groups attached to the butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2,3,3-trimethylbutanoic acid typically involves the reaction of 2,3,3-trimethylbutanoic acid with ammonia or an amine source under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the amino group. The reaction conditions, such as temperature, pressure, and pH, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for precise control over reaction parameters and scalability, making it possible to produce large quantities of the compound efficiently.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2,3,3-trimethylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amino acids.
Scientific Research Applications
2-Amino-2,3,3-trimethylbutanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-2,3,3-trimethylbutanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. The compound may also act as a substrate or inhibitor for certain enzymes, modulating biochemical reactions and pathways.
Comparison with Similar Compounds
2-Amino-2,3,3-trimethylbutanoic acid can be compared with other similar compounds, such as:
3-Amino-2-methylbutanoic acid: Differing by the presence of fewer methyl groups, leading to different chemical and biological properties.
2-Amino-2-methylbutanoic acid: Similar structure but with variations in the position and number of methyl groups.
Properties
Molecular Formula |
C7H15NO2 |
---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
2-amino-2,3,3-trimethylbutanoic acid |
InChI |
InChI=1S/C7H15NO2/c1-6(2,3)7(4,8)5(9)10/h8H2,1-4H3,(H,9,10) |
InChI Key |
QIGAECVGPWRCHY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C)(C(=O)O)N |
Origin of Product |
United States |
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